

Spectroscopic Analysis of Butyl Myristate: A Technical Guide

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Compound of Interest

Compound Name: *Butyl Myristate*

Cat. No.: *B089461*

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Introduction

Butyl myristate (C₁₈H₃₆O₂), the butyl ester of tetradecanoic acid, is a common emollient and skin conditioning agent found in a variety of cosmetic and personal care products.^[1] Its chemical and physical properties are well-characterized, and a comprehensive understanding of its spectroscopic profile is essential for quality control, structural elucidation, and research purposes. This guide provides an in-depth overview of the Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for **butyl myristate**, complete with experimental protocols and visual aids to facilitate understanding for researchers, scientists, and drug development professionals.

Chemical Structure

IUPAC Name: Butyl tetradecanoate^[1] Molecular Formula: C₁₈H₃₆O₂^{[1][2][3][4]} Molecular Weight: 284.48 g/mol ^{[1][4]} CAS Number: 110-36-1^{[2][3][5][6]}

Spectroscopic Data

The following sections present the key spectroscopic data for **butyl myristate** in a tabulated format for clarity and ease of comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of **butyl myristate** is characterized by strong absorptions corresponding to

the ester functional group and the long alkyl chains.

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode | Functional Group |
|-----------------------------------|-----------|--|------------------|
| 1730-1750 | Strong | C=O stretch | Ester |
| 1000-1300 | Strong | C-O stretch | Ester |
| 2850-2960 | Strong | C-H stretch (sp ³ hybridized) | Alkyl chain |
| 1465 | Medium | C-H bend (scissoring) | CH ₂ |
| 1375 | Medium | C-H bend (rocking) | CH ₃ |

Data sourced from typical values for aliphatic esters.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **butyl myristate** shows distinct signals for the protons in the butyl and myristoyl chains.

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--|
| ~4.05 | triplet | 2H | -O-CH ₂ -CH ₂ -CH ₂ -CH ₃ |
| ~2.25 | triplet | 2H | -CH ₂ -C(=O)O- |
| ~1.60 | quintet | 2H | -O-CH ₂ -CH ₂ -CH ₂ -CH ₃ |
| ~1.25 | multiplet | 22H | -(CH ₂) ₁₁ - |
| ~0.90 | triplet | 6H | CH ₃ - and -O-CH ₂ -CH ₂ -CH ₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.[\[8\]](#)

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in **butyl myristate**.

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--|
| ~173 | C=O (Ester carbonyl) |
| ~64 | -O-CH ₂ - (Butyl chain) |
| ~34 | -CH ₂ -C(=O)O- (Myristoyl chain) |
| ~32 | -(CH ₂) _n - (Myristoyl chain) |
| ~31 | -O-CH ₂ -CH ₂ - (Butyl chain) |
| ~29 | -(CH ₂) _n - (Myristoyl chain) |
| ~25 | -(CH ₂) _n - (Myristoyl chain) |
| ~22 | -(CH ₂) _n - (Myristoyl chain) |
| ~19 | -O-CH ₂ -CH ₂ -CH ₂ - (Butyl chain) |
| ~14 | CH ₃ - (Myristoyl and Butyl chains) |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **butyl myristate**, electron ionization (EI) is a common method.

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 284 | Low | $[M]^+$ (Molecular ion) |
| 229 | High | $[M - C_4H_9O]^+$ (Loss of butoxy radical) |
| 101 | Moderate | $[C_4H_9O=C=OH]^+$ (McLafferty rearrangement) |
| 57 | High | $[C_4H_9]^+$ (Butyl cation) |
| 43 | High | $[C_3H_7]^+$ |
| 41 | High | $[C_3H_5]^+$ |
| 29 | High | $[C_2H_5]^+$ |

Data sourced from NIST Mass Spectrometry Data Center.[\[1\]](#)[\[6\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may need to be optimized.

FTIR Spectroscopy Protocol

This protocol is suitable for the analysis of a liquid sample using an attenuated total reflectance (ATR) accessory.

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Background Scan: Record a background spectrum with a clean ATR crystal to account for atmospheric and instrument absorbances.[\[9\]](#)
- Sample Application: Place a small drop of **butyl myristate** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[\[10\]](#)

- Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

NMR Spectroscopy Protocol

This protocol outlines the preparation of a sample for ^1H and ^{13}C NMR analysis.

- Sample Preparation: Accurately weigh approximately 10-20 mg of **butyl myristate** into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) to the vial. The solvent should be of high purity to avoid extraneous signals.[11]
- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[11]
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[11]
- Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[11]
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Data Acquisition:
 - Tuning and Shimming: Tune the probe to the correct frequencies for ^1H and ^{13}C and shim the magnetic field to achieve optimal homogeneity and resolution.[11]
 - ^1H NMR: Acquire the proton spectrum using a standard single-pulse experiment. For quantitative analysis, a long relaxation delay (D1) is necessary.[11]

- ^{13}C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans is required compared to ^1H NMR. Proton decoupling is typically used to simplify the spectrum.[11]
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum.

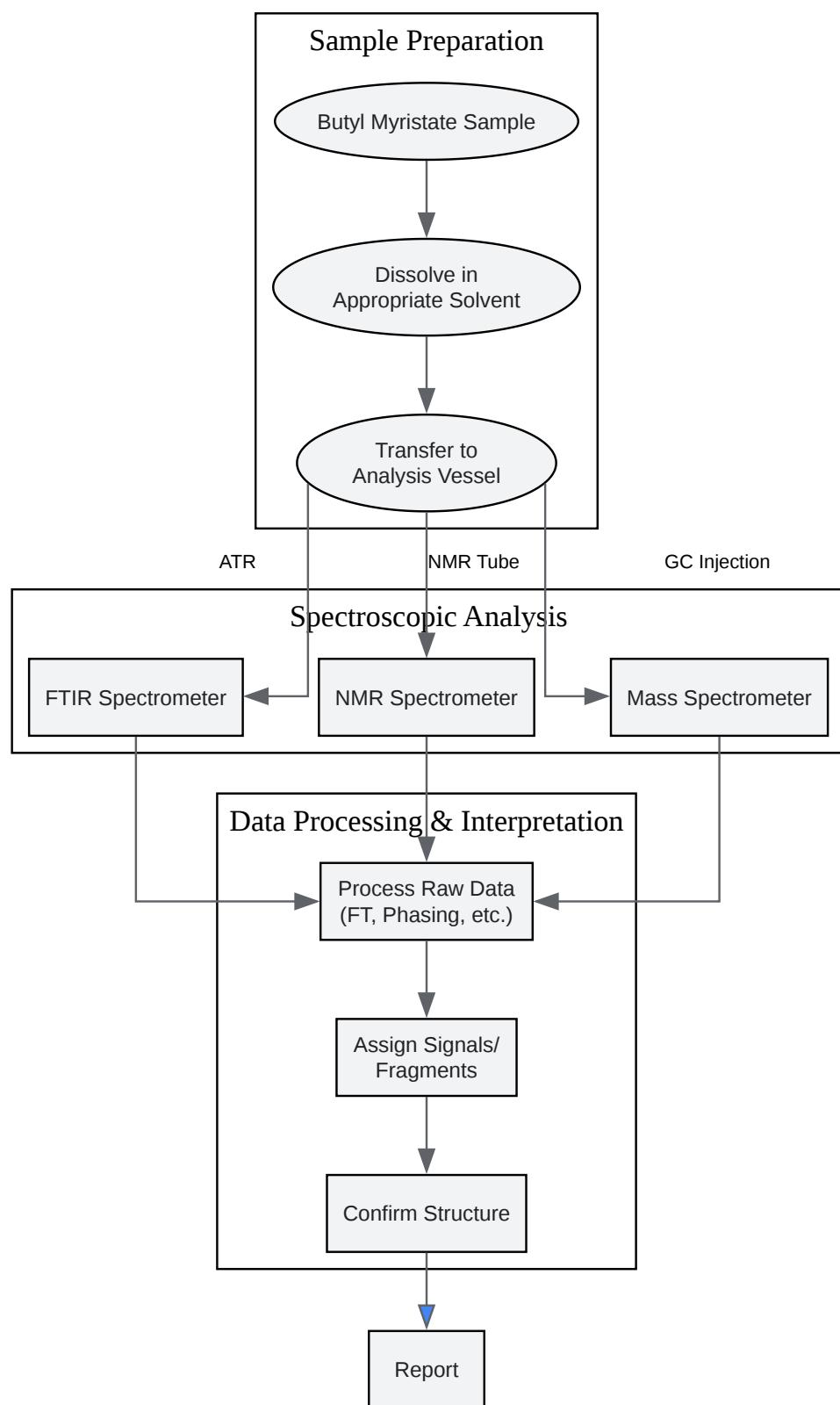
Mass Spectrometry Protocol (GC-MS)

This protocol describes the analysis of **butyl myristate** using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

- Sample Preparation: Prepare a dilute solution of **butyl myristate** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.[12]
- GC-MS System Setup:
 - GC: Install an appropriate capillary column (e.g., a non-polar column like DB-5ms). Set the oven temperature program to effectively separate the analyte from any impurities. A typical program might start at a low temperature, ramp to a higher temperature, and then hold.
 - Injector: Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).
 - MS: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). The mass spectrometer will be operated in EI mode, typically at 70 eV.
- Injection: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC.
- Data Acquisition: The GC will separate the components of the sample, and as they elute from the column, they will enter the mass spectrometer to be ionized and fragmented. The mass spectrometer will scan a specified mass range (e.g., m/z 40-400) to detect the ions.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **butyl myristate**. The mass spectrum associated with this peak can then be examined and compared to library spectra for confirmation.

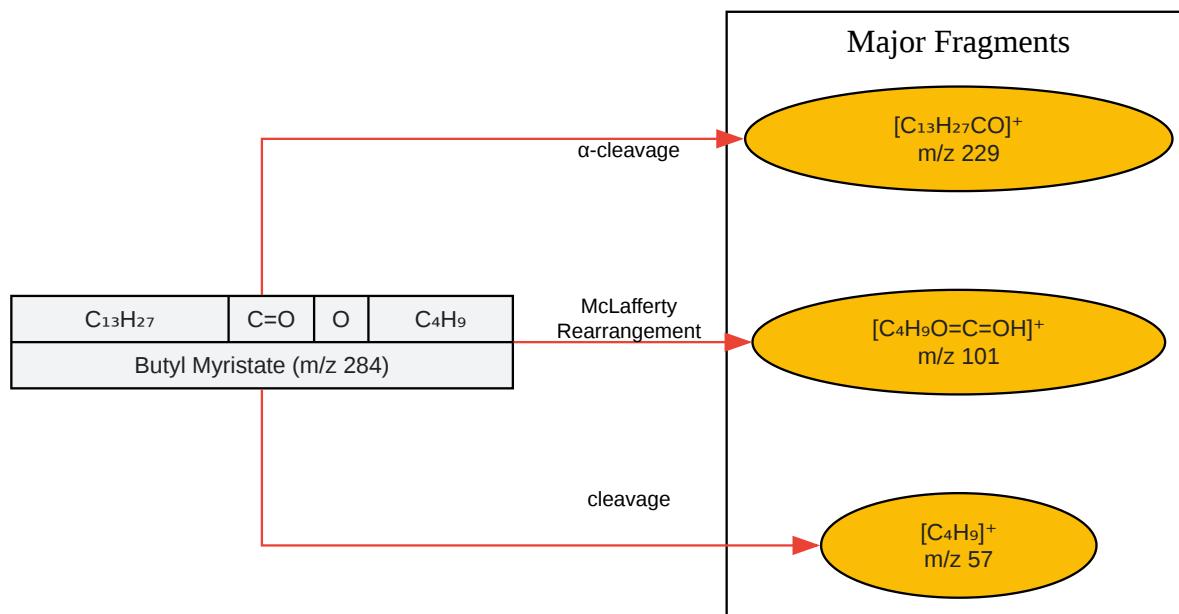
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the fragmentation of **butyl myristate**.



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Caption: General workflow for the spectroscopic analysis of **butyl myristate**.



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